molecular formula C6H4BrClFN B1380735 5-Bromo-3-chloro-2-fluoroaniline CAS No. 1517200-74-6

5-Bromo-3-chloro-2-fluoroaniline

Cat. No.: B1380735
CAS No.: 1517200-74-6
M. Wt: 224.46 g/mol
InChI Key: PFYMUCZWLUYFDV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoroaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 3-chloro-2-fluoroaniline, bromination can be carried out using bromine or a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, is one such method. This approach minimizes side reactions and enhances the stability of the diazonium salt intermediates .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Anilines: Products with different functional groups replacing the halogens.

    Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. Its derivatives are investigated for their biological activities and potential as drug candidates .

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it valuable in material science and polymer chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of halogens influences its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoroaniline
  • 4-Bromo-3-fluoroaniline
  • 2-Bromo-5-fluoroaniline

Comparison: 5-Bromo-3-chloro-2-fluoroaniline is unique due to the presence of three different halogens on the benzene ring. This distinct substitution pattern imparts unique chemical properties, such as altered reactivity and stability, compared to other similar compounds .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMUCZWLUYFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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